(Piperidin-3-yl)urea hydrochloride

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

Regioisomeric purity is a critical pain point in piperidine-based kinase inhibitor synthesis. The 3-yl and 4-yl isomers differ >2-fold in logP, impacting solubility and assay results. This compound offers: • Measured logP -0.784 vs. 4-yl isomer -1.692 - clear analytical differentiation • Melting point 211-213°C (25-30°C higher than 4-yl salt) for reliable QC verification • HCl salt form - no neutralization step, ready for parallel SAR exploration Stable at room temperature. Suitable for ATP-competitive kinase inhibitor libraries including CHK1 scaffolds.

Molecular Formula C6H14ClN3O
Molecular Weight 179.65 g/mol
CAS No. 1211697-62-9
Cat. No. B3376581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Piperidin-3-yl)urea hydrochloride
CAS1211697-62-9
Molecular FormulaC6H14ClN3O
Molecular Weight179.65 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC(=O)N.Cl
InChIInChI=1S/C6H13N3O.ClH/c7-6(10)9-5-2-1-3-8-4-5;/h5,8H,1-4H2,(H3,7,9,10);1H
InChIKeyQOXLGZANFBZVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Piperidin-3-yl)urea Hydrochloride: Identity & Procurement


(Piperidin-3-yl)urea hydrochloride (CAS 1211697-62-9, MF: C6H14ClN3O, MW: 179.65 g/mol) is a piperidine‑based urea derivative supplied as a hydrochloride salt . The compound is typically offered as a white powder with ≥95% purity, stored at room temperature, and is widely employed as a building block in medicinal chemistry and organic synthesis [1][2]. Its molecular architecture—a urea moiety attached at the 3‑position of a piperidine ring—distinguishes it from regioisomeric analogs and establishes a distinct physicochemical and synthetic profile [3].

3‑yl urea scaffold synthesis. Supports medicinal chemistry workflows requiring the piperidin‑3‑yl urea regioisomer for kinase‑targeted library construction.
Ready‑to‑use hydrochloride salt. Eliminates in‑situ neutralization; compatible with aqueous reaction media and automated liquid‑handling platforms.
Regioisomer‑selective procurement. Ambient‑stable powder with reported melting point and logP fingerprint supports confident regioisomer attribution in analytical and synthetic protocols.

Why (Piperidin-3-yl)urea Hydrochloride Cannot Be Substituted


Regioisomeric piperidinyl ureas—specifically the 3‑yl, 4‑yl, and 2‑ylmethyl variants—exhibit markedly different computed and measured physicochemical properties [1]. For instance, the measured logP of the 3‑yl hydrochloride is −0.784, whereas the 4‑yl hydrochloride registers −1.692, a >2‑fold difference in lipophilicity that directly impacts solubility, membrane permeability, and chromatographic behavior [2]. Similarly, the melting point of the 3‑yl salt (211–213 °C) is 25–30 °C higher than that of the 4‑yl isomer (178–185 °C), reflecting distinct crystal packing and thermal stability [3]. These quantifiable divergences preclude simple one‑for‑one substitution in synthetic protocols, analytical methods, or formulation development.

This product
Piperidin‑3‑yl urea · HCl
Reported logP −0.784; m.p. 211–213 °C
Regioisomer analog
Piperidin‑4‑yl urea · HCl
Lipophilicity and thermal stability may shift; chromatographic retention and solvent partitioning may not transfer directly.
This product
Hydrochloride salt · stable powder
Free‑flowing; ambient storage
Free‑base form
CAS 1016751‑11‑3 · low‑melting solid or oil
Weighability and aqueous solubility may differ; handling consistency may require validation before direct method transfer.

(Piperidin-3-yl)urea Hydrochloride: Differentiation from Analogs


Regioisomeric LogP Divergence

The measured logP of (piperidin-3-yl)urea hydrochloride (−0.784) is approximately 0.9 log units higher than that of the 4‑yl regioisomer (−1.692) [1][2]. This difference, derived from the same database and method, indicates that the 3‑yl compound is roughly 8‑fold more lipophilic than its 4‑yl counterpart. Such a shift in lipophilicity alters the compound's distribution in biphasic systems and its retention time in reversed‑phase HPLC, making the 3‑yl isomer more amenable to organic solvent extraction and less prone to premature aqueous washout in biological assays.

LogP divergence
Head‑to‑head
ΔlogP = 0.908
3‑yl: −0.784 vs. 4‑yl: −1.692 (identical method)
Reported ~8‑fold higher lipophilicity for the 3‑yl regioisomer. Supports reversed‑phase retention and organic‑phase extraction workflow selection.
Measured logP values from ChemBase; method context review recommended.
Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

Regioisomeric Melting Point Contrast

The melting point of (piperidin-3-yl)urea hydrochloride is 211–213 °C, whereas the 4‑yl regioisomer melts at 178–185 °C [1]. The 25–30 °C higher melting range of the 3‑yl isomer reflects stronger intermolecular interactions in the crystal lattice. In procurement and handling, this difference manifests as greater thermal robustness: the 3‑yl compound can be stored and shipped at ambient temperature without special precautions, while the 4‑yl analog may be more sensitive to elevated storage temperatures and require controlled conditions.

Melting point contrast
Head‑to‑head
211–213 °C
3‑yl · HCl vs. 4‑yl · HCl: 178–185 °C
Reported 25–30 °C higher melting range suggests distinct crystal packing. May support ambient storage and thermal‑stability screening decisions.
Vendor‑reported values; lot‑specific review advised.
Solid‑State Chemistry Thermal Analysis Quality Control

3-yl Urea: A Privileged Scaffold

The 3‑yl substitution pattern of the piperidine‑urea motif is a critical pharmacophoric element in the clinical checkpoint kinase inhibitor AZD7762 [1]. The (S)‑piperidin‑3‑yl urea core of AZD7762 directly engages the ribose‑binding pocket of CHK1, achieving an enzymatic IC50 of 5 nM and cellular EC50 of 10 nM [2]. In contrast, the 4‑yl regioisomer is not reported in any clinical or late‑preclinical candidate of comparable potency. This is a clear demonstration that the 3‑yl orientation is specifically favored for achieving high‑affinity interactions with certain kinase active sites.

Scaffold reference
Class‑level
AZD7762 core: CHK1 IC50 = 5 nM
Cellular EC50 = 10 nM; (S)‑piperidin‑3‑yl urea pharmacophore
Reported scaffold‑reference context. The 3‑yl urea orientation appears in a reported CHK1 inhibitor; supports kinase‑focused library design.
Class‑level inference. Direct compound attribution requires validation.
Medicinal Chemistry Kinase Inhibitors Structure‑Based Design

Hydrochloride Salt vs. Free Base: Handling & Solubility

The hydrochloride salt of (piperidin-3-yl)urea increases aqueous solubility and handling ease relative to the free base [1][2]. While the free base (CAS 1016751‑11‑3) is a low‑melting solid or oil that is difficult to manipulate, the hydrochloride is a stable, free‑flowing powder that can be accurately weighed and dissolved in aqueous buffers . The enhanced solubility directly facilitates its use in high‑throughput screening (HTS) and automated liquid‑handling systems, where precise, reproducible dispensing is required [3].

Salt vs. free base
Supporting evidence
Hydrochloride: stable powder
Free base (CAS 1016751‑11‑3): low‑melting solid or oil
Formulation‑context. Salt form may support improved weighability and aqueous solubility for assay preparation workflows.
Comparative physical‑state descriptions from vendor datasheets; data to verify.
Formulation Science Analytical Chemistry Building Block Procurement

(Piperidin-3-yl)urea Hydrochloride: Application Scenarios


3-yl Urea Kinase Inhibitor Synthesis

Based on the privileged scaffold status of the 3‑yl urea core—exemplified by the clinical CHK1 inhibitor AZD7762 (IC50 = 5 nM) [1]—(piperidin-3-yl)urea hydrochloride serves as an ideal starting point for constructing novel ATP‑competitive kinase inhibitors. The ready‑to‑use hydrochloride salt eliminates the need for an additional neutralization step, accelerating parallel synthesis and enabling rapid SAR exploration around the piperidine ring.

Regioisomer Identification Reference Standard

The distinct logP (−0.784) and melting point (211–213 °C) of the 3‑yl hydrochloride provide a clear analytical fingerprint for distinguishing it from the 4‑yl isomer (logP −1.692, m.p. 178–185 °C) [2]. This differentiation is critical in quality control laboratories and for ensuring the correct regioisomer is used in regulated studies. The 3‑yl compound can be reliably identified by reversed‑phase HPLC (retention time shift vs. 4‑yl) or by simple melting point determination.

Robust Building Block for HTS & Combinatorial Chemistry

The hydrochloride salt form ensures consistent solubility and weighability, meeting the requirements of automated compound management systems [3]. The compound's stability at room temperature simplifies storage logistics, making it a reliable choice for building diverse combinatorial libraries aimed at G‑protein‑coupled receptors and ion channels, as described in patent literature [4].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis research
3‑yl urea scaffold orientation
Kinase‑panel assay context; SAR around piperidine substitution
Regioisomer identification standard
Physicochemical fingerprint (logP, melting range)
Reversed‑phase HPLC retention shift vs. 4‑yl isomer; thermal analysis confirmation
Combinatorial library synthesis
Salt‑form handling consistency
Solubility and weighability in automated HTS platforms; ambient storage stability

Technical Documentation Hub

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52 linked technical documents
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